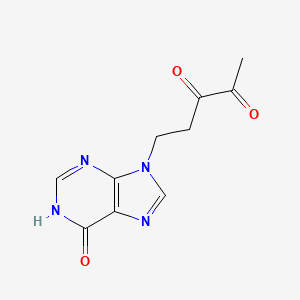
9-(3,4-Dioxopentyl)hypoxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
9-Doph undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Doph has potential applications in several scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-Doph involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism is not available, it is likely that 9-Doph exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
9-Doph can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of 9-Doph lies in its specific arrangement of atoms and the resulting chemical properties. Detailed comparisons with specific similar compounds are not available, but general comparisons can be made based on structural similarities and differences.
Properties
CAS No. |
84182-19-4 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(6-oxo-1H-purin-9-yl)pentane-2,3-dione |
InChI |
InChI=1S/C10H10N4O3/c1-6(15)7(16)2-3-14-5-13-8-9(14)11-4-12-10(8)17/h4-5H,2-3H2,1H3,(H,11,12,17) |
InChI Key |
WGVLKCJJZFOIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)CCN1C=NC2=C1N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



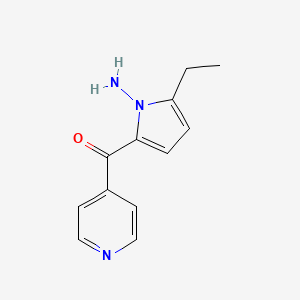

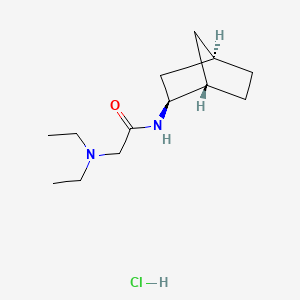
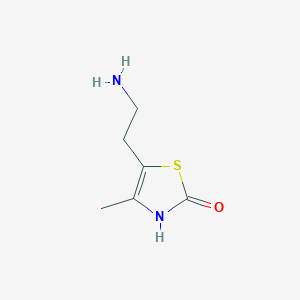
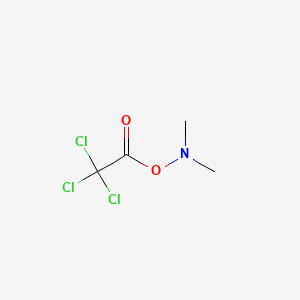
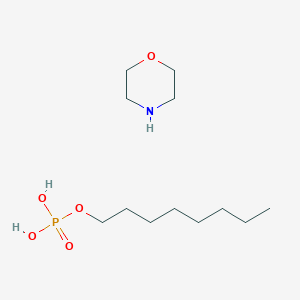
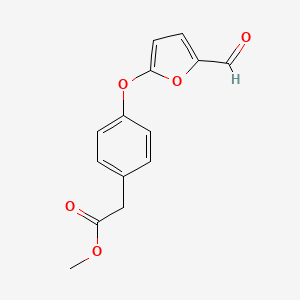
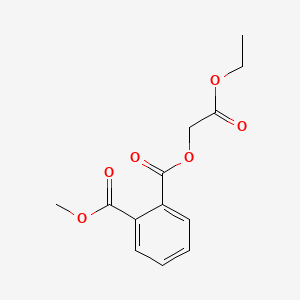
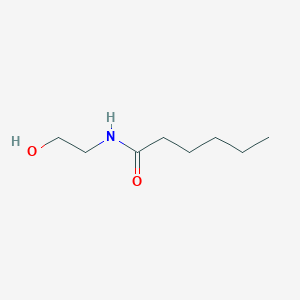
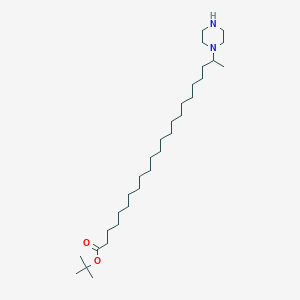
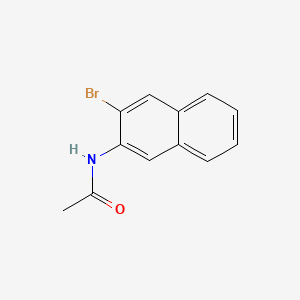
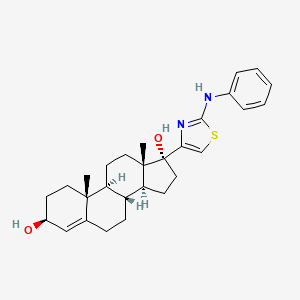
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
